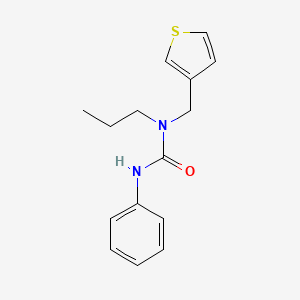

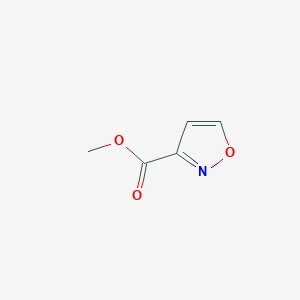

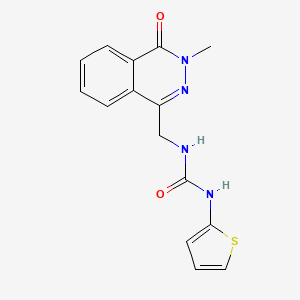

3-苯基-1-丙基-1-(噻吩-3-基甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate or isothiocyanate with an amine. For instance, substituted phenyl urea and thiourea derivatives have been synthesized through the rearrangement reaction of electrophiles like isocyanato- or isothiocyanato-substituted nitrobenzenes with primary amines such as 3-aminopropylsilatrane . Similarly, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives involves a design and synthesis process that targets specific biological activities, such as antiproliferative effects against cancer cell lines .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The Density Functional Theory (DFT) method has been used to analyze the molecular structure and vibrational spectra of these compounds, such as 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea . The electronic properties, including HOMO and LUMO energies, are determined by Time-Dependent Density Functional Theory, which helps in understanding the electronic transitions and potential biological activities of these molecules.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, which are influenced by the electronic and steric effects of the substituents on the phenyl rings. For example, the synthesis of 4H-[1,2,4]triazole-3-yl-amines from 1,3-disubstituted thioureas involves a thiophile-promoted reaction that proceeds through the formation of a carbodiimide, followed by sequential addition and dehydration with acyl hydrazides . The electronic properties of the substituents play a significant role in the formation of the intermediary carbodiimide and the direction of the subsequent ring closure.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the introduction of a piperidyl moiety in 1,3-disubstituted ureas has been shown to improve pharmacokinetic parameters and reduce inflammatory pain, indicating the importance of structural modifications in enhancing biological activity and drug-like properties . Additionally, the photophysical properties of functionalized phenyl unsymmetrical urea and thiourea possessing silatranes have been studied to understand the effect of substituents on electronic properties .

科学研究应用

抗血管生成和癌症治疗

- 合成和 VEGFR-2 抑制:Machado 等人 (2015 年) 的一项研究探索了新型脲衍生物作为 VEGFR-2 酪氨酸激酶抑制剂的合成,VEGFR-2 酪氨酸激酶是血管生成中的关键蛋白。合成的化合物对人脐静脉内皮细胞 (HUVEC) 的增殖、迁移和管形成表现出显着的抑制作用,表明在癌症治疗中具有潜在的抗血管生成作用和应用 (Machado 等人,2015 年)。

慢性髓性白血病 (CML) 治疗

- PI3K/AKT 信号通路抑制:Li 等人 (2019 年) 进行的研究合成了一系列脲衍生物,发现它们对 K562 人慢性髓性白血病细胞系具有强大的活性。这些化合物在降低 PI3K/Akt 信号通路的蛋白质磷酸化方面表现出显着作用,表明在 CML 治疗中具有潜在的治疗应用 (Li 等人,2019 年)。

植物生长调节

- 天南星科植物的微繁殖:Chen 和 Wei (2018 年) 讨论了在薯蓣科植物的微繁殖中使用苯脲衍生物(如噻地酮 (TDZ))。这些化合物已被证明是有效的植物生长调节剂,显着有助于离体茎尖培养和植物再生 (Chen 和 Wei,2018 年)。

脲衍生物在生物活性中

- 细胞分裂素样活性:Ricci 和 Bertoletti (2009 年) 综述了脲衍生物的生物活性,重点介绍了它们的细胞分裂素样活性及其在促进不定根形成中的作用。这证明了它们在植物生物学和农业中的潜在用途 (Ricci 和 Bertoletti,2009 年)。

传感器技术

- 镱离子选择性传感器:Singh 等人 (2007 年) 使用某些脲衍生物作为离子选择性传感器,开发了增塑膜,用于镱离子。该应用在分析化学和环境监测中可能具有重要意义 (Singh 等人,2007 年)。

环境影响

- 对土壤微生物群落的影响:El Fantroussi 等人 (1999 年) 研究了苯脲除草剂对土壤微生物群落的影响。他们的研究表明,这些除草剂可以显着改变土壤微生物群落的结构和代谢潜力,这对于评估环境安全性至关重要 (El Fantroussi 等人,1999 年)。

属性

IUPAC Name |

3-phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-2-9-17(11-13-8-10-19-12-13)15(18)16-14-6-4-3-5-7-14/h3-8,10,12H,2,9,11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDRRDPKRJRHNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3007318.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3007322.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)